

An In-depth Technical Guide to 1-Bromo-4-pentylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-4-pentylbenzene**

Cat. No.: **B053511**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-Bromo-4-pentylbenzene**, a versatile chemical intermediate. It covers its fundamental properties, synthesis, chemical reactivity, and applications, with a focus on its relevance in research and development, particularly within the pharmaceutical and materials science sectors.

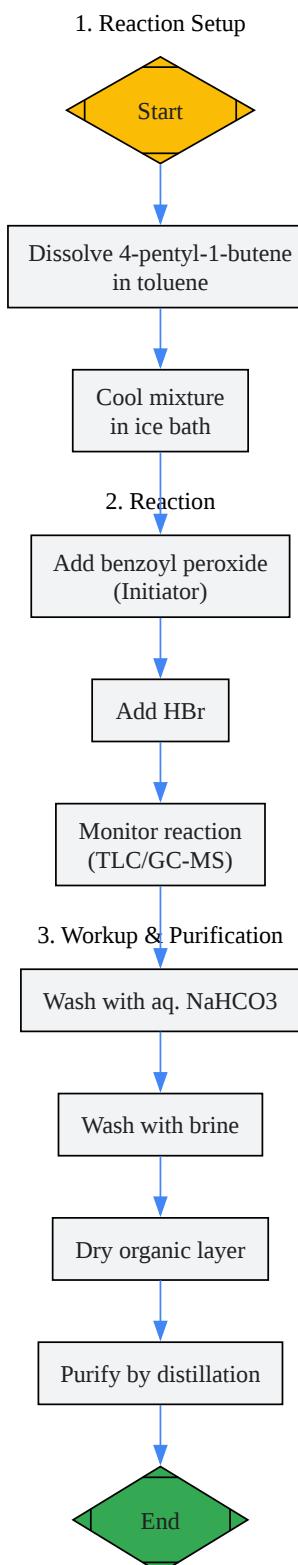
Chemical Identity and Properties

The unequivocally confirmed IUPAC name for this compound is **1-bromo-4-pentylbenzene**.^[1] ^[2]^[3] It is an organic compound classified as an aryl halide and an alkyl-substituted bromobenzene.^[4]^[5] The structure consists of a benzene ring substituted with a bromine atom and a pentyl group at the para position (positions 1 and 4, respectively). This combination of a reactive bromine atom and a hydrophobic five-carbon alkyl chain makes it a valuable building block in organic synthesis.^[4]^[5]

Table 1: Physicochemical Properties of **1-Bromo-4-pentylbenzene**

Property	Value	Source
IUPAC Name	1-bromo-4-pentylbenzene	[1] [2] [3]
CAS Number	51554-95-1	[1] [2] [3] [4] [6]
Molecular Formula	C ₁₁ H ₁₅ Br	[1] [2] [3] [4]
Molecular Weight	227.14 g/mol	[1] [4]
Appearance	Colorless to light yellow clear liquid	[4] [6]
Boiling Point	~261.8 °C at 760 mmHg; 148 °C at 20 mmHg	[4] [6]
Density	~1.2 g/cm ³ (1.21 g/mL at 20°C)	[4] [6]
Refractive Index	~1.52 (at 20°C)	[2] [6]
Flash Point	89 °C	[6]

Synthesis and Experimental Protocols


While multiple synthetic routes exist, a common laboratory approach involves the anti-Markovnikov addition of hydrogen bromide (HBr) to a phenylalkene derivative in a non-polar solvent. This method provides the desired 1-bromoalkylbenzene derivative with high yield and selectivity.

Experimental Protocol: Synthesis via Anti-Markovnikov Hydrobromination

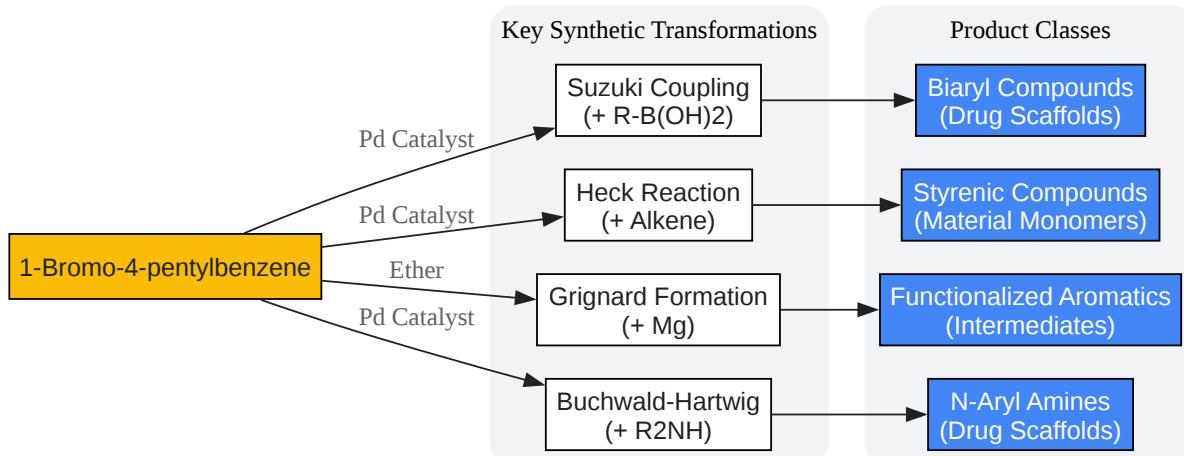
This protocol is a generalized procedure based on established chemical principles for reacting a phenylalkene with HBr.

- Reaction Setup: A solution of the starting material, 4-pentyl-1-butene (1.0 equivalent), is prepared in a non-polar solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer.
- Initiation: The mixture is cooled in an ice bath. A radical initiator, such as benzoyl peroxide (e.g., 0.01-0.05 equivalents), is added to the stirred solution.

- HBr Addition: Hydrogen bromide gas is bubbled through the cooled solution, or a solution of HBr in a non-polar solvent is added dropwise. The reaction is maintained at a low temperature to favor the anti-Markovnikov addition mechanism.
- Monitoring: The reaction progress is monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting alkene.
- Workup: Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize excess HBr, followed by a wash with brine.
- Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), and filtered. The solvent is then removed under reduced pressure. The resulting crude product, **1-Bromo-4-pentylbenzene**, can be further purified by vacuum distillation or column chromatography to achieve high purity.

[Click to download full resolution via product page](#)

Diagram 1: General workflow for the synthesis of **1-Bromo-4-pentylbenzene**.


Chemical Reactivity and Applications in Drug Development

1-Bromo-4-pentylbenzene is a key intermediate in organic synthesis, primarily due to the reactivity of the aryl bromide functional group.^[4] It is extensively used in carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular skeletons found in pharmaceuticals and advanced materials.^{[7][8]}

Key Reactions:

- **Palladium-Catalyzed Cross-Coupling Reactions:** The compound is an excellent substrate for reactions like the Suzuki, Heck, and Sonogashira couplings.^{[8][9]} These reactions allow for the precise and efficient formation of new bonds between the brominated carbon and various organic partners (boronic acids, alkenes, alkynes), enabling the synthesis of diverse and complex molecules.
- **Grignard Reagent Formation:** The aryl bromide can be converted into the corresponding Grignard reagent (4-pentylphenylmagnesium bromide) by reacting with magnesium metal. This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.
- **Buchwald-Hartwig Amination:** This reaction allows for the formation of carbon-nitrogen bonds, coupling the aryl bromide with amines to produce substituted anilines, a common motif in many drug molecules.

These transformations make **1-Bromo-4-pentylbenzene** a valuable precursor for Active Pharmaceutical Ingredients (APIs), liquid crystal monomers, and other specialty chemicals.^[4] ^{[7][8][10]}

[Click to download full resolution via product page](#)

Diagram 2: Key reaction pathways involving **1-Bromo-4-pentylbenzene**.

Safety and Handling

1-Bromo-4-pentylbenzene requires careful handling due to its potential hazards. It is classified as a combustible liquid and can cause skin and serious eye irritation.[6] Aggregated GHS data also indicates it may be very toxic to aquatic life with long-lasting effects.[1]

Table 2: GHS Hazard and Precautionary Statements

Type	Code	Statement
Hazard	H227	Combustible liquid.[6]
H315		Causes skin irritation.[1][6]
H318 / H319		Causes serious eye damage / irritation.[1][6]
H410 / H411		Very toxic/toxic to aquatic life with long lasting effects.[1]
Precautionary	P210	Keep away from heat/sparks/open flames/hot surfaces. No smoking.[6]
P273		Avoid release to the environment.[11]
P280		Wear protective gloves/eye protection/face protection.[6][11]
P302 + P352		IF ON SKIN: Wash with plenty of water.[6]
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[[11](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-4-pentylbenzene | C11H15Br | CID 2735599 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. A14457.03 [thermofisher.com]
- 3. 1-Bromo-4-n-pentylbenzene, 98% | Fisher Scientific [fishersci.ca]
- 4. nbino.com [nbino.com]
- 5. CAS 51554-95-1: 1-Bromo-4-pentylbenzene | CymitQuimica [cymitquimica.com]
- 6. 1-Bromo-4-pentylbenzene - Shandong Biotech [shandongbiotech.com]
- 7. nbino.com [nbino.com]
- 8. nbino.com [nbino.com]
- 9. benchchem.com [benchchem.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-4-pentylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053511#iupac-name-for-1-bromo-4-pentylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com